![molecular formula C10H11ClO2S B1481204 2-Chloro-5-cyclopentylthiophene-3-carboxylic acid CAS No. 1935404-36-6](/img/structure/B1481204.png)
2-Chloro-5-cyclopentylthiophene-3-carboxylic acid
Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
Researchers have synthesized novel arylidene derivatives of thiophene carboxylic acid compounds, showing good antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus. These findings indicate potential pathways for future drug discovery and development, highlighting the antibacterial properties of these compounds (Kathiravan, Venugopal, & Muthukumaran, 2017). Similarly, a series of chloro-thiophene-carboxamide derivatives have been evaluated for antitubercular activity, with several analogs demonstrating promising effects against Mycobacterium tuberculosis, suggesting a potential for the development of new antitubercular agents (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).
Antioxidant Properties
Compounds derived from chloro-thiophene have been studied for their antioxidant activity, with some derivatives showing significant potential. This includes compounds with antioxidant activity higher than that of well-known antioxidants like ascorbic acid, opening avenues for their application in oxidative stress-related conditions (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Anti-inflammatory Applications
The synthesis of benzo[b]thiophene derivatives has shown potent anti-inflammatory activity, underlining the therapeutic potential of chloro-thiophene derivatives in treating inflammation-related disorders (Radwan, Shehab, & El-Shenawy, 2009).
Pharmaceutical Applications
The research includes exploring thiophene derivatives as intermediates in the synthesis of pharmaceuticals, such as in the production of arotinolol hydrochloride, showcasing the compound's role in the development of cardiovascular drugs (Hongbin, Hui, Dan, & Qinggang, 2011).
properties
IUPAC Name |
2-chloro-5-cyclopentylthiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S/c11-9-7(10(12)13)5-8(14-9)6-3-1-2-4-6/h5-6H,1-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJSTHAGIKKJDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=C(S2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-cyclopentylthiophene-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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